2,4-PDCA

描述

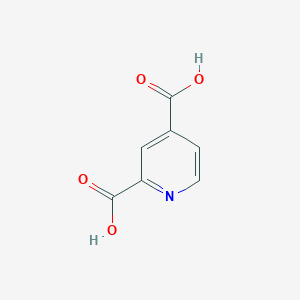

Structure

3D Structure

属性

IUPAC Name |

pyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIVRKPEXXHNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060104 | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-80-9 | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTIDINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4-Pyridinedicarboxylic acid (also known as Lutidinic acid). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This document details the physicochemical properties, spectral data, reactivity, and biological significance of 2,4-Pyridinedicarboxylic acid, with a focus on its role as a histone demethylase inhibitor. Detailed experimental protocols for the determination of its key chemical properties are also provided, along with visualizations of its coordination chemistry and mechanism of action.

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a heterocyclic organic compound that has garnered significant interest in various scientific disciplines, particularly in medicinal chemistry and materials science. Its structure, featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 4 positions, allows it to act as a versatile chelating agent and a building block for coordination polymers and metal-organic frameworks (MOFs). Furthermore, this compound is recognized as a potent inhibitor of several 2-oxoglutarate (2-OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases, making it a valuable tool for epigenetic research and a potential scaffold for the development of novel therapeutics.[1][2]

This guide aims to consolidate the available chemical data on 2,4-Pyridinedicarboxylic acid, presenting it in a clear and accessible format. By providing detailed experimental methodologies and visual representations of its chemical behavior, this document serves as a practical reference for laboratory work and further research.

Physicochemical Properties

The fundamental physicochemical properties of 2,4-Pyridinedicarboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 243-246 °C (decomposes) | [3] |

| Boiling Point | 574.8 ± 35.0 °C at 760 mmHg (Predicted) | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility in Water | 4.5 g/L at 20 °C | |

| pKa₁ | ~2.15 | |

| pKa₂ | ~4.5-5 | [1] |

Spectral Properties

Spectroscopic data is essential for the identification and structural elucidation of 2,4-Pyridinedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,4-Pyridinedicarboxylic acid will show characteristic signals for the protons on the pyridine ring. The exact chemical shifts will be dependent on the solvent used.[1]

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the carboxylic acid carbons appearing at the downfield region of the spectrum.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Pyridinedicarboxylic acid is characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acid groups (broad band around 2500-3300 cm⁻¹), C=O stretching of the carbonyl groups (around 1700 cm⁻¹), and C-N and C-C stretching vibrations of the pyridine ring.[1][4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of 2,4-Pyridinedicarboxylic acid typically results in a molecular ion peak (M⁺) at m/z 167, along with fragmentation patterns corresponding to the loss of CO₂ and other fragments from the parent molecule.[1][5]

Reactivity and Stability

2,4-Pyridinedicarboxylic acid is a stable compound under normal laboratory conditions.[6] It is incompatible with strong oxidizing agents. Thermal decomposition may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[6] The carboxylic acid groups can undergo typical reactions such as esterification and amidation. The pyridine nitrogen can be protonated or coordinated to metal ions.

Coordination Chemistry

The presence of two carboxylic acid groups and a pyridine nitrogen atom makes 2,4-Pyridinedicarboxylic acid an excellent chelating ligand for a variety of metal ions. It can coordinate to metals in several modes, acting as a bidentate or tridentate ligand, and can also bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs).[7][8]

Coordination modes of 2,4-Pyridinedicarboxylic acid.

Biological Activity: Inhibition of Histone Demethylases

2,4-Pyridinedicarboxylic acid is a well-characterized inhibitor of the JMJD2 family of histone demethylases.[9][10] These enzymes are Fe(II) and 2-oxoglutarate dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails.[11] this compound acts as a competitive inhibitor by mimicking the endogenous cofactor, 2-oxoglutarate, and chelating the active site Fe(II) ion.[9][12] This inhibition blocks the demethylation process, leading to alterations in gene expression.

Inhibition of JMJD2 histone demethylase by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key chemical properties of 2,4-Pyridinedicarboxylic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of 2,4-Pyridinedicarboxylic acid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of dry 2,4-Pyridinedicarboxylic acid into a fine powder using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement at least twice to ensure accuracy.

Solubility Determination

Objective: To determine the solubility of 2,4-Pyridinedicarboxylic acid in water.

Materials:

-

2,4-Pyridinedicarboxylic acid

-

Distilled water

-

Test tubes or small beakers

-

Analytical balance

-

Graduated cylinder or pipette

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh a known amount of 2,4-Pyridinedicarboxylic acid (e.g., 0.1 g) and place it into a test tube or beaker.

-

Add a specific volume of distilled water (e.g., 3 mL) to the solid.

-

Stir the mixture vigorously for a set period (e.g., 10 minutes) at a constant temperature (e.g., 20 °C).

-

Observe if the solid completely dissolves.

-

If the solid dissolves completely, the solubility is greater than the concentration tested. If it does not, the compound is considered to have limited solubility at that concentration.

-

For a quantitative measurement, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., titration or spectroscopy).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of 2,4-Pyridinedicarboxylic acid.

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

2,4-Pyridinedicarboxylic acid

-

Distilled water (deionized and boiled to remove CO₂)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of 2,4-Pyridinedicarboxylic acid and dissolve it in a known volume of CO₂-free distilled water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points.

-

Plot a graph of pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

Spectroscopic Analysis

Workflow for spectroscopic analysis of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra of 2,4-Pyridinedicarboxylic acid.

Materials and Equipment:

-

NMR spectrometer (e.g., 300 or 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD)

-

2,4-Pyridinedicarboxylic acid

Procedure:

-

Dissolve an appropriate amount of 2,4-Pyridinedicarboxylic acid (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing).

Objective: To obtain the infrared spectrum of 2,4-Pyridinedicarboxylic acid.

Materials and Equipment:

-

FTIR spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure:

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind 1-2 mg of 2,4-Pyridinedicarboxylic acid with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Obtain a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Objective: To obtain the mass spectrum of 2,4-Pyridinedicarboxylic acid.

Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Volatile solvent (e.g., methanol, dichloromethane)

Procedure:

-

Prepare a dilute solution of 2,4-Pyridinedicarboxylic acid in a suitable volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

2,4-Pyridinedicarboxylic acid is a compound with a rich chemical profile that makes it a subject of ongoing scientific inquiry. Its well-defined physicochemical properties, coupled with its versatile coordination chemistry and significant biological activity, underscore its importance in both fundamental and applied research. This technical guide has provided a detailed summary of its chemical properties and standardized protocols for their determination, aiming to facilitate further investigation and application of this valuable molecule in the scientific community. The provided visualizations of its coordination behavior and inhibitory action on histone demethylases offer a deeper understanding of its molecular interactions.

References

- 1. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2,4-Pyridinedicarboxylic acid, 98% - 499-80-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into histone demethylation by JMJD2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Pyridinedicarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and the preparation of its key derivatives, comprehensive characterization data, and insights into its biological significance, particularly as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases.

Introduction

2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a pyridine (B92270) derivative featuring carboxylic acid groups at the 2 and 4 positions. Its structure allows it to act as a metal chelator and a mimic of 2-oxoglutarate, a key substrate for a wide range of oxygenases. This inhibitory activity has positioned this compound and its derivatives as valuable tools for studying and potentially targeting enzymes involved in various physiological and pathological processes, including histone demethylation and the hypoxia response.

Synthesis of 2,4-Pyridinedicarboxylic Acid (this compound)

A reliable method for the preparation of this compound involves a two-step process starting from 4-cyanopyridine (B195900). The initial step is the formation of 4-cyano-2-pyridinecarboxamide, followed by alkaline hydrolysis to yield the desired dicarboxylic acid.

Experimental Protocol: Synthesis from 4-Cyanopyridine

Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

-

In a well-ventilated fume hood, 85 g (0.82 mol) of 4-cyanopyridine is introduced into 700 ml of acetonitrile (B52724) at room temperature in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

-

To this suspension, 32.4 g (0.32 mol) of 98% sulfuric acid is carefully added.

-

The resulting white suspension is heated to 60°C.

-

A solution of 201.3 g (4.47 mol) of formamide (B127407) in 52 g of water is then added to the reaction mixture.

-

The mixture is heated to 70°C, at which point 281.3 g (1.23 mol) of ammonium (B1175870) peroxodisulfate is added portion-wise over a period of 2 hours, maintaining the temperature below 75°C to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at 74°C for an additional 75 minutes.

-

Following the reaction, 880 ml of water is added, and the acetonitrile/water azeotrope is removed by distillation under reduced pressure.

-

The resulting white-yellow suspension is filtered while hot (80°C), and the filter cake is washed with hot water (80°C).

-

The collected solid is dried under vacuum to yield 4-cyano-2-pyridinecarboxamide.

Step 2: Alkaline Hydrolysis to 2,4-Pyridinedicarboxylic Acid

-

80 g (0.5 mol) of the 4-cyano-2-pyridinecarboxamide obtained in the previous step is suspended in 155 ml of water.

-

170.3 g of 30% sodium hydroxide (B78521) solution is added dropwise at 80°C over 30 minutes, leading to the formation of a yellow solution.

-

The mixture is stirred at this temperature until the evolution of ammonia (B1221849) gas ceases.

-

The solution is then carefully acidified to a pH of 1 with concentrated hydrochloric acid.

-

Upon cooling, 2,4-pyridinedicarboxylic acid crystallizes out of the solution.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Characterization of 2,4-Pyridinedicarboxylic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Melting Point | 243-246 °C | [2] |

| Melting Point (Monohydrate) | 246-248 °C (dec.) | [3] |

| Appearance | White to almost white crystalline powder | [4] |

| Solubility | Soluble in water (4.5 g/L at 20°C) | [2][4] |

Spectroscopic Data

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.90 | d | H-6 |

| 8.25 | dd | H-5 |

| 7.95 | d | H-3 |

¹³C NMR (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 165.8 | C=O (C4) |

| 165.2 | C=O (C2) |

| 151.8 | C-6 |

| 149.3 | C-2 |

| 140.2 | C-4 |

| 128.5 | C-5 |

| 124.7 | C-3 |

FT-IR (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) |

| 1720 | C=O stretch (carboxylic acid) |

| 1600, 1560 | C=C, C=N stretch (aromatic ring) |

| 1300 | C-O stretch, O-H bend |

Mass Spectrometry (EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | 45 | [M]⁺ |

| 123 | 100 | [M-CO₂]⁺ |

| 78 | 55 | [C₅H₄N]⁺ |

Synthesis of this compound Derivatives

The carboxylic acid functionalities of this compound serve as versatile handles for the synthesis of a wide range of derivatives, including esters and amides. These derivatives are often employed as prodrugs to enhance cell permeability.

Esterification: Synthesis of Diethyl 2,4-pyridinedicarboxylate

Experimental Protocol:

-

Suspend 2,4-pyridinedicarboxylic acid (1 eq.) in an excess of absolute ethanol (B145695), which acts as both reactant and solvent.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,4-pyridinedicarboxylate.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Amidation: Synthesis of 2,4-Pyridinedicarboxamides

Experimental Protocol:

-

To a solution of 2,4-pyridinedicarboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq.) and an activator like Hydroxybenzotriazole (HOBt) (2.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

-

Add the desired amine (2.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude amide product.

-

Purify the product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

This compound and its derivatives are well-established inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, and their inhibition can have significant therapeutic implications.

Inhibition of Prolyl Hydroxylases and the HIF-1α Pathway

Prolyl hydroxylase domain (PHD) enzymes are 2OG-dependent oxygenases that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is reduced, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound, by mimicking 2-oxoglutarate, can inhibit PHD activity, thereby stabilizing HIF-1α even under normoxic conditions. This has implications for the treatment of anemia and ischemic diseases.

Inhibition of Jumonji Domain-Containing Histone Demethylases (JHDMs)

JHDMs are a large family of 2OG-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues. The dysregulation of JHDMs is implicated in various cancers. This compound acts as a broad-spectrum inhibitor of many JHDMs, making it a valuable chemical probe to study the roles of these enzymes in health and disease.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.

Conclusion

2,4-Pyridinedicarboxylic acid and its derivatives represent a class of compounds with significant potential in chemical biology and drug discovery. The synthetic routes detailed in this guide provide a solid foundation for their preparation in a laboratory setting. The comprehensive characterization data serves as a crucial reference for quality control and structural confirmation. Furthermore, the elucidation of their inhibitory activity against key enzyme families opens avenues for the development of novel therapeutic agents targeting a range of diseases, from cancer to anemia. This guide aims to equip researchers with the necessary information to synthesize, characterize, and utilize these valuable chemical entities in their scientific endeavors.

References

- 1. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl 2,4-pyridinedicarboxylate | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 4. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]

A Technical Guide to the Biological Activity and Potential Applications of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile small molecule with significant biological activities. Primarily recognized as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, this compound serves as a structural mimic of the endogenous 2OG cofactor. This inhibitory action impacts a wide array of enzymatic processes, leading to downstream effects on critical cellular signaling pathways. Consequently, this compound holds considerable promise for diverse applications, ranging from cancer therapeutics and antimicrobial development to agricultural chemicals and as a fundamental research tool for dissecting epigenetic and metabolic pathways. This technical guide provides an in-depth overview of the biological activities of this compound, detailed experimental protocols for assessing its inhibitory effects, and a summary of its potential applications, supported by quantitative data and visual representations of the underlying molecular mechanisms.

Introduction

2,4-Pyridinedicarboxylic acid (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 4 positions. Its structural similarity to 2-oxoglutarate, a key intermediate in the Krebs cycle and a crucial cofactor for a large family of dioxygenases, is the foundation of its biological activity. By competitively inhibiting 2OG-dependent enzymes, this compound can modulate a variety of physiological and pathological processes.

Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Oxygenases

This compound functions as a competitive inhibitor by binding to the 2-oxoglutarate binding site on various dioxygenases. This binding prevents the natural substrate from accessing the active site, thereby blocking the enzyme's catalytic activity. Key families of enzymes inhibited by this compound include:

-

Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are critical regulators of histone methylation, an epigenetic mark that influences gene expression. By inhibiting KDMs, this compound can alter the epigenetic landscape of cells.[1]

-

Aspartate/Asparagine-β-hydroxylase (AspH): AspH is involved in the post-translational hydroxylation of aspartate and asparagine residues in certain proteins, including components of the Notch signaling pathway.[2][3] Its inhibition can impact cell migration, invasion, and differentiation.

-

Prolyl hydroxylases (PHDs): These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which is central to the cellular response to low oxygen levels.[4]

-

Other 2OG-dependent oxygenases: The inhibitory activity of this compound extends to a wide range of other enzymes within this superfamily, highlighting its broad-spectrum nature.[2][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against various 2-oxoglutarate-dependent oxygenases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values provide a standardized measure of its efficacy.

| Enzyme Target | Enzyme Family | IC₅₀ (µM) | Reference(s) |

| Aspartate/asparagine-β-hydroxylase (AspH) | Hydroxylase | ~0.03 | [2][5] |

| Lysine-specific demethylase 4E (KDM4E) | Histone Demethylase | ~0.29 - 1.4 | [2][6] |

| Jumonji domain-containing protein 5 (JMJD5) | Histone Demethylase | ~0.5 | [5] |

| Prolyl hydroxylase 1 (PHD1) | Hydroxylase | 1.5 | [4] |

| Lysine-specific demethylase 5B (KDM5B) | Histone Demethylase | 3 ± 1 | [6] |

| Factor inhibiting HIF (FIH) | Hydroxylase | ~4.7 | [2] |

| Ribosomal oxygenase 2 (RIOX2) | Hydroxylase | ~4.0 | [2] |

Key Signaling Pathways Modulated by this compound

The inhibition of 2OG-dependent oxygenases by this compound has significant downstream consequences on major cellular signaling pathways.

Inhibition of AspH and its Impact on Notch and PI3K/AKT Signaling

Aspartate/asparagine-β-hydroxylase (AspH) plays a crucial role in the post-translational modification of proteins within the Notch signaling pathway.[3] Inhibition of AspH by this compound can disrupt this pathway, which is critical for cell-cell communication, proliferation, differentiation, and apoptosis. Furthermore, AspH activity has been linked to the PI3K/AKT signaling cascade, a central regulator of cell growth, survival, and metabolism.[3][7]

Inhibition of Histone Demethylases and its Effect on Gene Transcription

Histone demethylases (KDMs) are crucial for maintaining the dynamic nature of histone methylation, thereby regulating gene transcription. By inhibiting KDMs such as KDM4E and KDM5B, this compound can lead to the accumulation of repressive histone marks (e.g., H3K9me3) or the reduction of active marks, ultimately altering the expression of genes involved in processes like cell cycle control and proliferation.[1][8] This mechanism is particularly relevant to the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9]

Experimental Protocols

The inhibitory activity of this compound is typically assessed using in vitro enzymatic assays. Below are generalized protocols for two common methods.

Solid Phase Extraction-Mass Spectrometry (SPE-MS) Based Inhibition Assay

This method directly measures the enzymatic modification (e.g., hydroxylation or demethylation) of a peptide substrate.

Materials:

-

Purified recombinant 2OG-dependent oxygenase (e.g., KDM4E, AspH)

-

Peptide substrate specific for the enzyme

-

This compound and other test compounds

-

2-Oxoglutarate (2OG)

-

Ferrous sulfate (B86663) (FeSO₄)

-

L-Ascorbic acid

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Quench Solution (e.g., 1% formic acid)

-

SPE plate (e.g., C18)

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, peptide substrate, FeSO₄, L-ascorbic acid, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding the purified enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding the quench solution.

-

Solid Phase Extraction:

-

Condition the SPE plate with methanol (B129727) and then equilibrate with the assay buffer.

-

Load the quenched reaction mixture onto the SPE plate.

-

Wash the plate to remove salts and other interfering substances.

-

Elute the peptide substrate and its modified product.

-

-

Mass Spectrometry Analysis:

-

Spot the eluted samples onto a MALDI target plate with a suitable matrix.

-

Acquire mass spectra to determine the relative abundance of the unmodified and modified peptide.

-

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a high-throughput, bead-based assay that measures the interaction between molecules.

Materials:

-

Purified recombinant 2OG-dependent oxygenase

-

Biotinylated peptide substrate

-

Antibody specific to the modified substrate

-

Streptavidin-coated Donor beads

-

Protein A-coated Acceptor beads

-

This compound and other test compounds

-

2-Oxoglutarate (2OG), FeSO₄, L-Ascorbic acid

-

Assay Buffer

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Reaction Setup: Similar to the SPE-MS assay, set up the enzymatic reaction with varying concentrations of this compound in a microplate.

-

Incubation: Incubate to allow the enzymatic reaction to proceed.

-

Detection:

-

Add a mixture of the specific antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads to each well.

-

The biotinylated substrate binds to the Donor beads.

-

The antibody binds to the modified substrate and the Acceptor beads.

-

-

Incubation in Dark: Incubate the plate in the dark to allow for bead-antibody-substrate complex formation.

-

Signal Detection: Read the plate on an AlphaScreen reader. When the Donor and Acceptor beads are in close proximity (due to enzymatic modification of the substrate), excitation of the Donor bead at 680 nm results in the emission of light from the Acceptor bead at 520-620 nm.

-

Data Analysis: The intensity of the light signal is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential Applications

The diverse biological activities of this compound translate into a wide range of potential applications.

-

Cancer Therapy: The inhibition of histone demethylases and AspH by this compound makes it a promising candidate for cancer treatment. By altering gene expression and inhibiting signaling pathways crucial for tumor growth, migration, and invasion, this compound and its derivatives are being explored as anti-cancer agents.[1][10]

-

Antimicrobial Agents: Some studies have suggested that this compound possesses antimicrobial properties against certain bacteria and fungi, indicating its potential for development as a novel antibiotic or antifungal agent.[5]

-

Agricultural Chemicals: this compound has been investigated for use in the development of herbicides and pesticides.[5] Its ability to interfere with essential plant enzymes, such as those involved in cell wall formation, makes it a potential tool for weed and pest control.[4][11]

-

Biochemical Research Tool: As a broad-spectrum inhibitor of 2OG-dependent oxygenases, this compound is an invaluable tool for researchers studying the roles of these enzymes in various biological processes, including epigenetics, metabolism, and cell signaling.[5][12]

-

Bioplastic Production: Recent research has explored the use of engineered microorganisms to produce this compound from waste materials, highlighting its potential as a bio-based monomer for the synthesis of sustainable plastics.[13]

Conclusion

2,4-Pyridinedicarboxylic acid is a molecule of significant interest to the scientific and drug development communities. Its ability to act as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases provides a powerful mechanism for modulating a variety of cellular processes. The quantitative data on its inhibitory potency, coupled with an understanding of its impact on key signaling pathways, underscores its potential in diverse applications, from novel therapeutic strategies to the development of sustainable materials. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted biological activities of this compound and the development of its future applications.

References

- 1. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate β-Hydroxylase Is Upregulated in Head and Neck Squamous Cell Carcinoma and Regulates Invasiveness in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASPH dysregulates cell death and induces chemoresistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASPH Is a Metastatic Factor and Therapeutic Target in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 10. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upcycling of Waste Poly(ethylene terephthalate) into 2,4-Pyridine Dicarboxylic Acid by a Tandem Chemo-Microbial Process - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]

Spectroscopic Profile of 2,4-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,4-Pyridinedicarboxylic acid (also known as Lutidinic acid), a compound of interest in various research fields, including as an inhibitor of histone lysine (B10760008) demethylases. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2,4-Pyridinedicarboxylic acid hydrate (B1144303) in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.9 | d | H-6 |

| ~8.3 | s | H-3 |

| ~7.9 | d | H-5 |

| ~3.5 | br s | H₂O (hydrate) & COOH |

Note: Specific chemical shifts can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 2,4-Pyridinedicarboxylic acid hydrate in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (C4-Carboxyl) |

| ~165 | C=O (C2-Carboxyl) |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~125 | C-3 |

Note: Specific chemical shifts can vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2,4-Pyridinedicarboxylic acid (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1300 | Medium | C-O stretch and O-H bend (Carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data (GC-MS) of 2,4-Pyridinedicarboxylic acid

| m/z | Relative Intensity (%) | Possible Fragment |

| 167 | Base Peak | [M]⁺ (Molecular Ion) |

| 123 | High | [M-CO₂]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | Low | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,4-Pyridinedicarboxylic acid. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.

-

Transfer the solid sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. The solution should be clear and free of any particulates.

1.2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

The instrument is locked to the deuterium (B1214612) signal of the DMSO-d₆ solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is performed at room temperature.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

1.3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of 2,4-Pyridinedicarboxylic acid into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a homogenous, fine powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2.2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization (if necessary): For GC analysis of carboxylic acids, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl (B98337) ester) is often required.

-

Sample Preparation: Dissolve a small amount of the derivatized or underivatized sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or similar) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Typically 230 °C.

-

3.2. Electrospray Ionization-Mass Spectrometry (ESI-MS) by Direct Infusion:

-

Sample Preparation: Prepare a dilute solution of 2,4-Pyridinedicarboxylic acid (approximately 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

-

Data Acquisition:

-

The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Spectra are acquired in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often more informative, detecting the [M-H]⁻ ion.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.

Caption: Logical workflow for the spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.

The History and Discovery of 2,4-Pyridinedicarboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid, historically known as lutidinic acid, is a heterocyclic organic compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry and drug development. Its ability to act as an inhibitor of a range of enzymes, most notably histone demethylases, has positioned it as a valuable tool for epigenetic research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key biological activities of 2,4-pyridinedicarboxylic acid.

Historical Perspective and Discovery

The history of 2,4-pyridinedicarboxylic acid is intertwined with the study of pyridine (B92270) and its derivatives. While the exact first synthesis is not definitively documented in readily available literature, a seminal early investigation into its properties and derivatives was published in 1914 by Hans Meyer and Hans Tropsch.[1][2][3][4][5] Their work, "Über Derivate der Lutidinsäure und das αγ-Diaminopyridin" (Regarding Derivatives of Lutidinic Acid and αγ-Diaminopyridine), published in Monatshefte für Chemie, represents a cornerstone in the early characterization of this compound.[1][2][3][4][5] The historical name, lutidinic acid, points to its origin from the oxidation of 2,4-lutidine (2,4-dimethylpyridine).

Early research focused on the fundamental chemical properties and reactions of pyridinedicarboxylic acid isomers. However, the full potential of 2,4-pyridinedicarboxylic acid as a bioactive molecule was not realized until much later, with the advent of modern drug discovery and a deeper understanding of enzymatic processes.

Physicochemical and Inhibitory Properties

2,4-Pyridinedicarboxylic acid is a white to almost white crystalline powder.[6] Its chemical and physical properties, along with its inhibitory activities against key histone demethylase enzymes, are summarized in the tables below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [7][8] |

| Molecular Weight | 167.12 g/mol | [7][8] |

| Melting Point | 243-246 °C | [6][7] |

| Boiling Point (estimate) | 295.67 °C | [6] |

| Density (estimate) | 1.5216 g/cm³ | [6] |

| pKa | 2.15 (at 25 °C) | [6] |

| Water Solubility | 4.5 g/L (at 20 °C) | [6] |

| λmax | 258 nm (in aqueous methanol) | [6] |

| LogP | 0.57 | [6] |

Table 1: Physicochemical Properties of 2,4-Pyridinedicarboxylic Acid. This table summarizes key physical and chemical properties of the compound.

| Enzyme Target | IC₅₀ Value | Reference(s) |

| JMJD2A (KDM4A) | 1.4 µM | [6][7] |

| KDM4C | 1.4 µM | [6][7] |

| KDM4E | 1.4 µM | [6][7] |

| KDM5B | 3 µM | [6][7] |

Table 2: Inhibitory Activity of 2,4-Pyridinedicarboxylic Acid against Histone Demethylases. This table presents the half-maximal inhibitory concentration (IC₅₀) values of 2,4-pyridinedicarboxylic acid against various Jumonji C (JmjC) domain-containing histone demethylases.

Experimental Protocols

The synthesis of 2,4-pyridinedicarboxylic acid can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Oxidation of Pyridine

A common laboratory-scale synthesis involves the direct oxidation of pyridine.[6][7]

Materials:

-

Pyridine

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Heating apparatus

-

Reaction vessel with reflux condenser

-

Purification apparatus (e.g., for recrystallization)

Procedure:

-

Carefully mix pyridine with a mixture of concentrated nitric acid and concentrated sulfuric acid in a suitable reaction vessel equipped with a reflux condenser.

-

Heat the reaction mixture to a high temperature under reflux. The exact temperature and reaction time will depend on the scale of the reaction and should be optimized.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with cold water to remove residual acids.

-

Purify the crude 2,4-pyridinedicarboxylic acid by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Synthesis from 4-Cyanopyridine (B195900)

This method involves the formation of an intermediate carboxamide followed by hydrolysis.[9]

Materials:

-

4-Cyanopyridine

-

Sulfuric acid (98%)

-

Ammonium (B1175870) peroxodisulfate

-

Sodium hydroxide (B78521) solution (30%)

-

Hydrochloric acid (concentrated)

-

Water

-

Heating and stirring apparatus

-

Filtration equipment

Procedure: Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

-

In a reaction vessel, suspend 85 g (0.82 mol) of 4-cyanopyridine in 700 ml of acetonitrile at room temperature.

-

Add 32.4 g (0.32 mol) of 98% sulfuric acid to the suspension.

-

Heat the mixture to 60 °C.

-

Add a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.

-

Heat the resulting clear solution to 70 °C.

-

Add 281.3 g (1.23 mol) of ammonium peroxodisulfate in portions over 2 hours, maintaining the temperature.

-

After the addition is complete, continue stirring at 74 °C for an additional period to ensure the reaction goes to completion.

-

Isolate the intermediate product, 4-cyano-2-pyridinecarboxamide.

Step 2: Hydrolysis to 2,4-Pyridinedicarboxylic Acid

-

Suspend 80 g (0.5 mol) of 4-cyano-2-pyridinecarboxamide in 155 ml of water.

-

Add 170.3 g of 30% sodium hydroxide solution dropwise at 80 °C over 30 minutes.

-

Stir the resulting yellow solution for 30 minutes.

-

Adjust the pH to 1.5 with concentrated hydrochloric acid to precipitate the product.

-

Cool the suspension, filter, and wash the filter cake with water.

-

For further purification, the filter cake can be resuspended in water, the pH adjusted to 1 with hydrochloric acid, and the solid dissolved at 95 °C, followed by recrystallization upon cooling.

Signaling Pathways and Biological Activity

2,4-Pyridinedicarboxylic acid is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent dioxygenases, a large family of enzymes that play critical roles in various cellular processes.[10][11][12][13][14][15] This includes the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[10][12][13][14] By inhibiting these enzymes, 2,4-pyridinedicarboxylic acid can modulate gene expression through epigenetic mechanisms.

The KDM4 family of histone demethylases (including KDM4A and KDM4C) are key targets of 2,4-pyridinedicarboxylic acid. These enzymes are involved in removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3/me2), a mark associated with transcriptional repression. Inhibition of KDM4 enzymes by 2,4-pyridinedicarboxylic acid leads to an increase in H3K9 methylation, which can result in the silencing of target genes. This mechanism is of significant interest in cancer research, as KDM4 enzymes are often overexpressed in tumors and contribute to oncogenesis by regulating the expression of genes involved in cell proliferation, genomic instability, and metastasis.

Below is a diagram illustrating the general mechanism of action of 2,4-pyridinedicarboxylic acid on the KDM4-mediated histone demethylation pathway.

Caption: Inhibition of KDM4-mediated histone demethylation by 2,4-pyridinedicarboxylic acid.

Conclusion

2,4-Pyridinedicarboxylic acid, from its early characterization as lutidinic acid to its current status as a potent enzyme inhibitor, has a rich history and a promising future in scientific research and drug development. Its ability to modulate epigenetic pathways through the inhibition of histone demethylases provides a powerful tool for studying gene regulation and offers a promising avenue for the development of new therapeutic agents for diseases such as cancer. The synthetic accessibility and well-characterized biological activity of 2,4-pyridinedicarboxylic acid ensure its continued importance in the fields of chemistry, biology, and medicine.

References

- 1. Pyridindicarbonsäuren – Wikipedia [de.wikipedia.org]

- 2. Pyridindicarbonsäuren - Wikiwand [wikiwand.com]

- 3. 吡啶-2,4-二甲酸 - 維基百科,自由的百科全書 [zh.wikipedia.org]

- 4. Kyselina lutidinová – Wikipedie [cs.wikipedia.org]

- 5. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 6. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]

- 7. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 8. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]

- 10. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]

- 14. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of a Jumonji-C domain-containing histone demethylase in DRM2-mediated maintenance of DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Pyridinedicarboxylic Acid (2,4-PDCA): A Structural Mimic of 2-Oxoglutarate for Competitive Inhibition of Dioxygenases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-pyridinedicarboxylic acid (2,4-PDCA) as a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. By structurally mimicking the endogenous cofactor 2-oxoglutarate, this compound competitively binds to the active site of these enzymes, making it an invaluable tool for studying their function and a foundational scaffold for developing selective therapeutic agents.[1][2][3] This document details the mechanism of action, presents quantitative inhibition data, outlines key experimental protocols, and visualizes the underlying molecular and experimental frameworks.

Mechanism of Action: Competitive Inhibition through Structural Mimicry

2-Oxoglutarate-dependent oxygenases are a large superfamily of non-heme Fe(II)-dependent enzymes that catalyze a wide range of oxidative reactions, including hydroxylation and demethylation.[4] These enzymes play critical roles in diverse physiological processes such as hypoxia sensing, collagen biosynthesis, histone modification, and DNA repair.[1]

The catalytic cycle involves the binding of Fe(II) and 2-oxoglutarate to the enzyme's active site. The subsequent binding of the primary substrate and molecular oxygen leads to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, generating a highly reactive Fe(IV)-oxo intermediate that hydroxylates the substrate.[4]

This compound's inhibitory activity stems from its structural resemblance to 2-oxoglutarate.[1] The pyridine (B92270) ring and the two carboxylate groups of this compound occupy the same binding pocket as 2-oxoglutarate, chelating the active site Fe(II) ion in a bidentate manner.[5] This binding prevents the association of the natural cofactor, 2-oxoglutarate, thereby competitively inhibiting the enzyme's catalytic activity. The binding mode of the two carboxylates in this compound is similar to that of the C1 and C5 carboxylates of 2-oxoglutarate.

Caption: Competitive inhibition of 2OG-dependent oxygenases by this compound.

Quantitative Inhibition Data

This compound exhibits broad-spectrum inhibitory activity against various human 2OG oxygenases. However, its potency varies significantly across different enzyme subfamilies. The half-maximal inhibitory concentration (IC₅₀) values are crucial for comparing its efficacy and selectivity.

| Enzyme Target | Abbreviation | IC₅₀ (μM) of this compound | Reference(s) |

| Aspartate/asparagine-β-hydroxylase | AspH | ~0.03 | [6][7][8] |

| JmjC lysine-specific Nε-demethylase 4E | KDM4E | ~0.29 | [7] |

| Jumonji-C domain-containing protein 5 | JMJD5 | ~0.5 | [6][8] |

| Ribosomal oxygenase 2 | RIOX2 | ~4.0 | [7] |

| Factor-inhibiting HIF | FIH | ~4.7 | [7] |

| Prolyl hydroxylase domain 2 | PHD2 | >1.5 (weak inhibitor) | [2][8][9] |

| Jumonji-C domain-containing protein 6 | JMJD6 | <15 | [10] |

Note: IC₅₀ values can differ based on assay conditions, such as enzyme and 2-oxoglutarate concentrations.[6][8] For instance, the high potency of this compound against AspH is partly attributed to the lower 2OG concentration used in its specific assay.[6][8]

Detailed Experimental Protocols

The inhibitory potential of this compound and its derivatives is commonly assessed using mass spectrometry-based assays, which directly monitor the modification of a substrate peptide.

Protocol: Solid Phase Extraction-Mass Spectrometry (SPE-MS) Inhibition Assay

This method is widely used to determine the IC₅₀ values for inhibitors of 2OG oxygenases by quantifying the enzymatic conversion of a substrate peptide to its product.[7]

1. Reagents and Materials:

-

Recombinant human 2OG oxygenase (e.g., AspH, KDM4E, FIH, RIOX2).

-

Substrate peptide specific to the enzyme (e.g., a histone 3 fragment for KDM4E).

-

Cofactors: 2-oxoglutarate (2OG), L-ascorbate, Ammonium (B1175870) iron(II) sulfate.

-

Inhibitor: this compound stock solution (e.g., in DMSO).

-

Assay Buffer: (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).

-

Quenching Solution: (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile).

-

Solid Phase Extraction (SPE) plate.

-

Mass Spectrometer (e.g., MALDI-TOF or LC-MS).

2. Assay Procedure:

-

Enzyme Preparation: Prepare a solution of the recombinant enzyme in the assay buffer.

-

Reaction Mixture Preparation: In a multi-well plate, combine the assay buffer, L-ascorbate, ammonium iron(II) sulfate, the specific substrate peptide, and 2-oxoglutarate at predetermined concentrations.

-

Inhibitor Addition: Add varying concentrations of this compound (typically via serial dilution) to the wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background).

-

Initiation and Incubation: Initiate the enzymatic reaction by adding the enzyme solution to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Sample Cleanup (SPE):

-

Condition the SPE plate with methanol (B129727) and then equilibrate with water.

-

Load the quenched reaction mixture onto the SPE plate.

-

Wash the plate to remove salts and other interferences.

-

Elute the substrate and product peptides with an appropriate solvent (e.g., acetonitrile/water with formic acid).

-

-

Mass Spectrometry Analysis: Analyze the eluted samples using a mass spectrometer to measure the relative abundance of the substrate and product peptides.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a Solid Phase Extraction-Mass Spectrometry (SPE-MS) assay.

Structural Basis of Inhibition and Selectivity

Crystallographic studies have provided detailed insights into how this compound binds to the active sites of various 2OG oxygenases.[5][7] While the core binding mechanism through Fe(II) chelation is conserved, subtle differences in the active site topology of different enzymes offer opportunities for developing more selective inhibitors.

Researchers have synthesized derivatives of this compound by adding substituents at different positions on the pyridine ring to exploit these differences.[7][11][12][13] For example, introducing a fluorine or trifluoromethyl substituent at the C5 position of this compound was shown to substantially increase its selectivity for AspH over KDM4E.[7][11][12] Similarly, 5-aminoalkyl-substituted this compound derivatives have been developed as potent and selective inhibitors of JMJD5.[6][8]

Caption: Logic for developing selective inhibitors from the this compound scaffold.

Conclusion

2,4-Pyridinedicarboxylic acid is a cornerstone molecule in the study of 2-oxoglutarate-dependent oxygenases. Its ability to act as a structural mimic of 2-oxoglutarate makes it a reliable and effective competitive inhibitor. The quantitative data on its inhibitory activity across different enzymes highlight its broad-spectrum nature but also reveal inherent selectivity differences. The detailed experimental protocols, particularly mass spectrometry-based assays, provide a robust framework for evaluating its effects. Furthermore, the structural understanding of its binding mode has paved the way for rational drug design, enabling the synthesis of second-generation inhibitors with enhanced selectivity for specific 2OG oxygenase targets. This compound and its derivatives will undoubtedly continue to be pivotal tools for both basic research and the development of novel therapeutics targeting this important class of enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jianhaidulab.com [jianhaidulab.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

The Role of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) as a Broad-Spectrum Inhibitor of 2-Oxoglutarate (2OG) Oxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a potent, broad-spectrum inhibitor of the large and functionally diverse family of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in a wide array of biological processes, including histone demethylation, hypoxia sensing, collagen synthesis, and DNA repair. By mimicking the endogenous co-substrate 2-oxoglutarate, this compound effectively blocks the catalytic activity of these enzymes, making it an invaluable tool for studying their physiological and pathological roles. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory profile against various 2OG oxygenases, detailed experimental protocols for its use, and its effects on key signaling pathways.

Introduction to this compound and 2OG Oxygenases

2,4-Pyridinedicarboxylic acid (this compound) is a structural analog of 2OG and acts as a competitive inhibitor of 2OG oxygenases.[5] Its pyridine (B92270) ring and dicarboxylate groups enable it to chelate the active site Fe(II) ion, thereby preventing the binding of 2OG and subsequent catalytic activity.[6] Due to its broad-spectrum inhibitory activity, this compound is widely used as a chemical probe to investigate the biological functions of 2OG oxygenases.[7]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound varies across different 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency. The following table summarizes the reported IC50 values of this compound against a panel of human 2OG oxygenases.

| 2OG Oxygenase Target | Enzyme Family | Function | IC50 (µM) | Reference(s) |

| KDM4E (JMJD2E) | Histone Demethylase | Histone H3K9/H3K36 demethylation | ~0.44 | [8] |

| AspH | Aspartyl/Asparaginyl β-hydroxylase | Post-translational protein hydroxylation | ~0.03 | [5] |

| FIH (Factor Inhibiting HIF) | Asparaginyl Hydroxylase | Regulation of HIF-1α transcriptional activity | Weak inhibitor | [9] |

| RIOX2 (MINA53) | Ribosomal Oxygenase | Ribosomal protein hydroxylation | Weak inhibitor | [5] |

| PHD2 (EGLN1) | Prolyl Hydroxylase | Regulation of HIF-1α stability | Weak inhibitor | [5] |

| JMJD5 | Arginine Hydroxylase | Circadian rhythm, cell cycle regulation | ~0.5 | [5] |

| Prolyl Hydroxylase 1 | Prolyl Hydroxylase | Collagen synthesis, HIF turnover | 1.5 | [6] |

Key Signaling Pathways Modulated by this compound

The broad-spectrum nature of this compound allows it to modulate multiple critical signaling pathways through the inhibition of various 2OG oxygenases. Two of the most well-characterized pathways are the hypoxia-inducible factor (HIF) signaling pathway and the collagen synthesis pathway.

Inhibition of the HIF-1α Prolyl Hydroxylation Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes, which are 2OG oxygenases. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. Inhibition of PHDs by this compound prevents HIF-1α hydroxylation, leading to its stabilization and the activation of downstream hypoxic response genes.[10]

Inhibition of the Collagen Synthesis Pathway

Collagen, the most abundant protein in the extracellular matrix, requires extensive post-translational modification for its proper structure and function. Prolyl-4-hydroxylase (P4H), a 2OG oxygenase, catalyzes the hydroxylation of proline residues within the procollagen (B1174764) chains. This hydroxylation is essential for the formation of the stable triple-helical structure of collagen at physiological temperatures.[9] Inhibition of P4H by this compound disrupts this critical step, leading to the synthesis of unstable, non-helical procollagen that is rapidly degraded, thereby reducing collagen deposition.[11]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pyridinedicarboxylic acid (2,4-PDCA), a heterocyclic compound, is a subject of significant interest in biomedical research, particularly for its role as an inhibitor of 2-oxoglutarate-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for solubility and stability determination are also presented to aid researchers in their laboratory work.

Introduction

2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a pyridine (B92270) derivative with two carboxylic acid functional groups. Its ability to mimic 2-oxoglutarate allows it to act as a competitive inhibitor for a range of enzymes, making it a valuable tool for studying epigenetic modifications and other biological processes.[1][2] The efficacy of this compound in both in vitro and in vivo studies is intrinsically linked to its solubility and stability in the experimental medium. This guide aims to consolidate the available data on these critical parameters and provide standardized methodologies for their assessment.

Solubility of 2,4-Pyridinedicarboxylic Acid

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The available quantitative and qualitative solubility data for this compound are summarized below.

Quantitative Solubility Data

The solubility of 2,4-Pyridinedicarboxylic acid has been determined in a limited number of solvents. The data indicates a significant dependence on the pH of the aqueous medium.

Table 1: Solubility of 2,4-Pyridinedicarboxylic Acid in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water (pH 2.16) | 25 | 3.8 mg/mL | [3] |

| Water (pH 2.83) | 25 | 11.2 mg/mL | [3] |

| Water (pH 3.0-3.5) | 25 | 29.8 mg/mL | [3] |

| Water | 20 | 4.5 g/L | [4] |

| Water | Not Specified | 2.49 g/L | [5] |